2-(5-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-Chloro-2-(difluoromethoxy)benzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Inert atmosphere (N2 or Ar), solvents like THF or DMF, temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(5-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and polymers.
Biology: Development of bioconjugates and probes for biological studies.
Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Production of advanced materials, such as OLEDs and conductive polymers
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium complex. This process is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets are the aryl or vinyl halides, and the pathway involves the formation of a palladium-boron intermediate .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(difluoromethoxy)benzaldehyde
- 5-Chloro-2-fluoroaniline
- [5-chloro-2-(difluoromethoxy)phenyl]methanol
Uniqueness
Compared to similar compounds, 2-(5-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which provides high reactivity and stability in cross-coupling reactions. This makes it a preferred reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C13H16BClF2O3 |
---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
2-[5-chloro-2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)9-7-8(15)5-6-10(9)18-11(16)17/h5-7,11H,1-4H3 |
InChI Key |
IWFBVCUXOKSIII-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC(F)F |
Origin of Product |
United States |
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